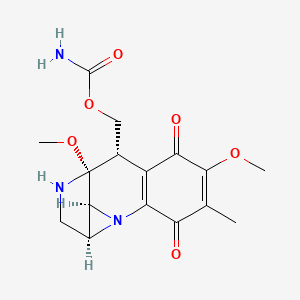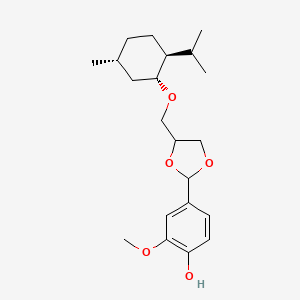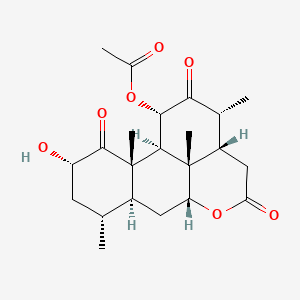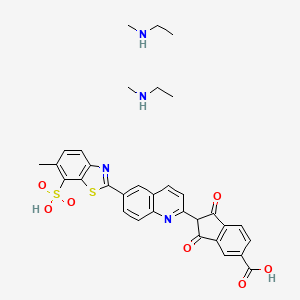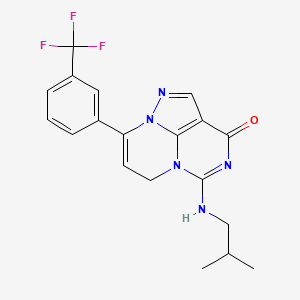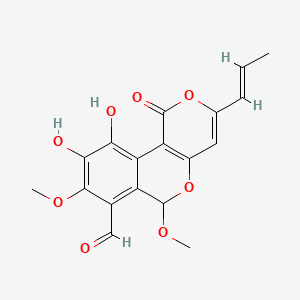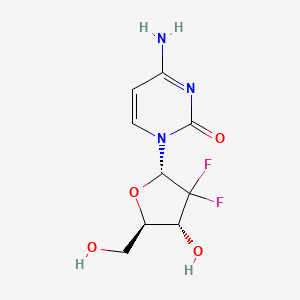
Unii-D5E7OL4ixv
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gemcitabine alpha-anomer involves several steps, starting from the appropriate sugar moiety and nucleobase. The key steps include:
Glycosylation Reaction: The initial step involves the glycosylation of a protected sugar derivative with a nucleobase. This reaction typically requires a Lewis acid catalyst and an anhydrous solvent to ensure high yield and selectivity.
Deprotection: Following glycosylation, the protecting groups on the sugar moiety are removed under acidic or basic conditions, depending on the nature of the protecting groups used.
Purification: The final product is purified using chromatographic techniques to isolate the desired alpha-anomer from other possible isomers.
Industrial Production Methods
In an industrial setting, the production of Gemcitabine alpha-anomer is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Automated Purification Systems: High-performance liquid chromatography (HPLC) and other automated systems are employed to purify the compound efficiently.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Gemcitabine alpha-anomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the nucleoside, potentially altering its pharmacological properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the nucleoside, creating analogs with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic reagents like sodium azide or thiols are used in the presence of suitable catalysts and solvents.
Major Products
Applications De Recherche Scientifique
Gemcitabine alpha-anomer has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: Researchers use it to investigate the mechanisms of nucleoside transport and metabolism in cells.
Medicine: The compound is studied for its potential therapeutic effects in cancer treatment, particularly in cases where resistance to standard Gemcitabine occurs.
Industry: It is used in the development of new chemotherapeutic agents and in the synthesis of other nucleoside analogs.
Mécanisme D'action
Gemcitabine alpha-anomer exerts its effects by incorporating into DNA during replication, leading to chain termination and apoptosis of cancer cells. The molecular targets include DNA polymerase and ribonucleotide reductase, which are crucial for DNA synthesis and repair. The compound’s unique stereochemistry allows it to interact differently with these enzymes compared to its beta-anomer counterpart.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gemcitabine: The beta-anomer of Gemcitabine is the standard form used in chemotherapy.
Cytarabine: Another nucleoside analog used in the treatment of leukemia.
Fludarabine: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Gemcitabine alpha-anomer is unique due to its distinct stereochemistry, which may result in different pharmacokinetics and pharmacodynamics compared to other nucleoside analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
95058-85-8 |
|---|---|
Formule moléculaire |
C9H11F2N3O4 |
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7+/m1/s1 |
Clé InChI |
SDUQYLNIPVEERB-QXRNQMCJSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



